1-(2-Amino-5-chlorophenyl)ethanone

Catalog No.
S687748
CAS No.
1685-19-4
M.F
C8H8ClNO
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Amino-5-chlorophenyl)ethanone

CAS Number

1685-19-4

Product Name

1-(2-Amino-5-chlorophenyl)ethanone

IUPAC Name

1-(2-amino-5-chlorophenyl)ethanone

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C8H8ClNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3

InChI Key

AQBCDAORSNHFNR-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)Cl)N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)N

1-(2-Amino-5-chlorophenyl)ethanone (CAS 1685-19-4) is a bifunctional aromatic building block characterized by an ortho-amino group and a ketone moiety, with a para-positioned chlorine atom relative to the amine. This specific substitution pattern makes it an essential precursor for the synthesis of complex nitrogen-containing heterocycles, including quinolines, quinazolines, and indazoles. Its primary procurement value lies in its ability to undergo efficient cyclization reactions while retaining the 5-chloro substituent as a stable, selective handle for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), offering a highly scalable and cost-effective alternative to brominated or fluorinated analogs [1].

Generic substitution with the unhalogenated 2-aminoacetophenone fails when a downstream cross-coupling handle is required to build complex pharmaceutical libraries. Substituting with 5-fluoro or 5-nitro analogs often leads to altered electronic properties at the amine nucleophile, which can disrupt key cyclization steps. While the 5-bromo analog offers similar cyclization yields, 1-(2-Amino-5-chlorophenyl)ethanone provides a superior balance of raw material cost, chemical stability, and selective reactivity in multi-step syntheses, making it the preferred choice for scalable industrial manufacturing of halogenated heterocycles [1].

Upstream Manufacturability and Reduction Scalability

The industrial viability of a building block depends heavily on its upstream synthesis efficiency. The reduction of 2-nitro-5-chloroacetophenone using iron powder and ammonium chloride yields 84% of 1-(2-Amino-5-chlorophenyl)ethanone. This performance is statistically identical to the 85% yield observed for the reduction of the 2-nitro-5-bromoacetophenone analog under the exact same conditions[1].

Evidence DimensionPrecursor reduction yield
Target Compound Data84% yield
Comparator Or Baseline2-nitro-5-bromoacetophenone (85% yield)
Quantified DifferenceStatistically equivalent (1% variance)
Conditions1:1 H2O/MeOH, 60 °C, Fe powder, NH4Cl

Allows procurement teams to select the 5-chloro building block for its specific downstream reactivity profile without sacrificing upstream process yield compared to the bromo analog.

Quinazoline-3-Oxide Precursor Viability

When utilized as an oxime derivative for the synthesis of quinazoline-3-oxides, the 5-chloro variant demonstrates robust cyclization capabilities, achieving a 46% isolated yield. This performance is highly comparable to analogs bearing electron-donating groups, such as 2-amino-5,6-dimethoxyacetophenone (53%) [1].

Evidence DimensionIsolated yield of quinazoline-3-oxide
Target Compound Data46% yield
Comparator Or Baseline2-amino-5,6-dimethoxyacetophenone oxime (53%)
Quantified DifferenceOnly a 7% yield variance despite the electron-withdrawing nature of the chlorine atom
ConditionsHeating at reflux in triethylorthoformate

Validates the compound as a reliable precursor for complex, halogenated pharmacophores where electron-withdrawing groups typically hinder cyclization.

Indazole Cyclization for PDE Inhibitors

1-(2-Amino-5-chlorophenyl)ethanone is a validated intermediate for the synthesis of 3-methyl-5-chloro-1H-indazole, a critical core for phosphodiesterase (PDE) inhibitors. The compound undergoes efficient diazotization followed by stannous chloride reduction, performing on par with the 5-bromo analog in scalable, multi-kilogram industrial protocols [1].

Evidence DimensionSuitability for diazotization/cyclization
Target Compound DataHigh-efficiency conversion to 5-chloro-1H-indazole
Comparator Or Baseline2-amino-5-bromoacetophenone (equivalent processability)
Quantified DifferenceInterchangeable process conditions with distinct final halogen handles
ConditionsNaNO2/HCl at 0-10 °C, followed by SnCl2 reduction

Confirms the compound's direct applicability in established, patent-backed industrial routes for high-value pharmaceutical targets.

Industrial Synthesis of 3-Methyl-5-chloro-1H-indazole

Where this compound is the right choice: Large-scale manufacturing of phosphodiesterase (PDE) inhibitors requiring a stable 5-chloro-indazole core, leveraging its highly efficient diazotization and reduction pathway[1].

Development of Halogenated Quinazoline-3-Oxide Pharmacophores

Where this compound is the right choice: Synthesis of biologically active quinazoline derivatives where the electron-withdrawing 5-chloro group is necessary for target binding, utilizing the oxime derivative for robust cyclization [2].

Bifunctional Precursor for Cross-Coupling Libraries

Where this compound is the right choice: Generation of quinoline or indazole libraries where the initial cyclization must proceed efficiently, leaving the 5-chloro handle intact for subsequent, highly selective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling steps [1].

XLogP3

2.4

Wikipedia

1-(2-Amino-5-chlorophenyl)ethanone

Dates

Last modified: 08-15-2023

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